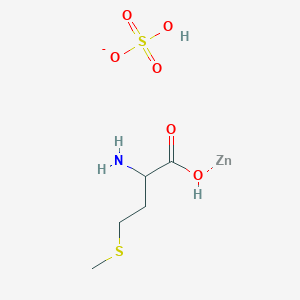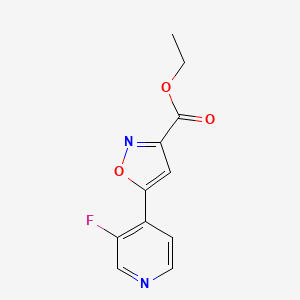
Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dioxole ring, which is a five-membered ring containing two oxygen atoms, and a carboxylate group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate typically involves the reaction of benzyl alcohol with 5-isopropyl-2-oxo-1,3-dioxole-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dioxole ring and ester group can undergo hydrolysis, releasing active compounds that exert their effects on molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 5-Isobutyl-2-oxo-1,3-dioxole-4-carboxylate
- Benzyl 5-Methyl-2-oxo-1,3-dioxole-4-carboxylate
- Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate
Uniqueness
Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions compared to its analogs .
Propriétés
Formule moléculaire |
C14H14O5 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
benzyl 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-9(2)11-12(19-14(16)18-11)13(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
RZCWVFWTLZQTSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)











